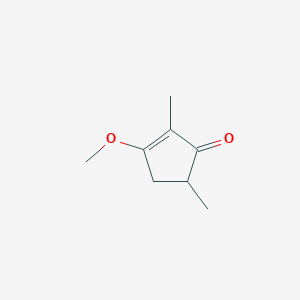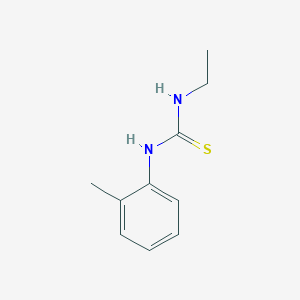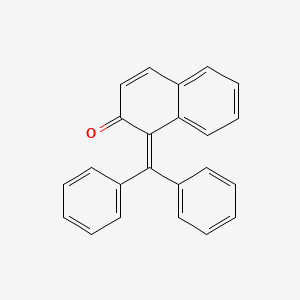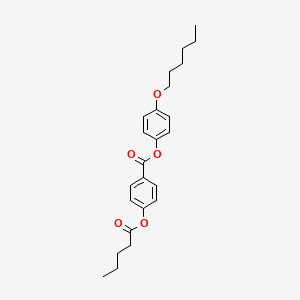
2-Cyclopenten-1-one, 3-methoxy-2,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopenten-1-one, 3-methoxy-2,5-dimethyl- is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclopentenone, featuring methoxy and dimethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 3-methoxy-2,5-dimethyl- can be achieved through several methods. One common approach involves the alkylation of dienolates generated from 3-methoxycycloalk-2-enones. This method provides the corresponding quaternized cycloalkenones in a highly diastereoselective manner . Another method includes the acid-catalyzed dehydration of cyclopentanediols .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. similar compounds are often synthesized using large-scale organic synthesis techniques, which may include batch reactors and continuous flow processes.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopenten-1-one, 3-methoxy-2,5-dimethyl- undergoes various chemical reactions typical of α,β-unsaturated ketones. These include:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-carbon of the enone system.
Michael Reaction: A type of conjugate addition where nucleophiles add to the β-carbon of α,β-unsaturated carbonyl compounds.
Diels-Alder Reaction: This compound functions as an excellent dienophile, reacting with a wide variety of dienes to form cyclohexene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include organocopper nucleophiles, silyl enol ethers, and siloxanes. Typical conditions involve the use of solvents like toluene and catalysts such as Grubbs Catalyst® .
Major Products Formed
The major products formed from these reactions include various substituted cyclopentenones and cyclohexene derivatives, depending on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
2-Cyclopenten-1-one, 3-methoxy-2,5-dimethyl- has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is employed in the synthesis of various fine chemicals and intermediates used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclopenten-1-one, 3-methoxy-2,5-dimethyl- involves its reactivity as an electrophile. It participates in conjugate addition reactions, where nucleophiles attack the β-carbon of the enone system. This reactivity is facilitated by the electron-withdrawing nature of the carbonyl group, which activates the β-carbon towards nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopenten-1-one: A simpler analog without the methoxy and dimethyl substituents.
3-Methoxy-2-cyclopenten-1-one: Similar structure but lacks the dimethyl groups.
2,3-Dimethyl-2-cyclopenten-1-one: Similar but without the methoxy group.
Uniqueness
2-Cyclopenten-1-one, 3-methoxy-2,5-dimethyl- is unique due to the presence of both methoxy and dimethyl substituents, which influence its chemical reactivity and physical properties. These substituents can affect the compound’s stability, solubility, and reactivity, making it distinct from its analogs.
Propiedades
Número CAS |
51036-27-2 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
3-methoxy-2,5-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H12O2/c1-5-4-7(10-3)6(2)8(5)9/h5H,4H2,1-3H3 |
Clave InChI |
HJPIFXGUIDSRAP-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=C(C1=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate](/img/structure/B14656620.png)
![1-[4,7-dimethoxy-6-(2-morpholin-4-ylethoxy)-1-benzofuran-5-yl]-3-(4-methoxyphenyl)propan-1-ol;oxalic acid](/img/structure/B14656621.png)

-lambda~5~-arsane](/img/structure/B14656634.png)

![1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one](/img/structure/B14656644.png)


![1,4-Benzenedicarbonitrile, 2-[(4-methylphenyl)thio]-](/img/structure/B14656654.png)
![[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione](/img/structure/B14656676.png)
![Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14656682.png)

